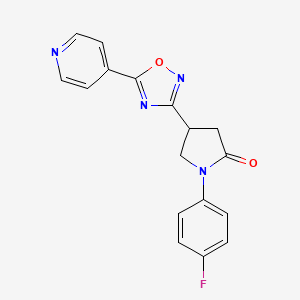

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is an organic molecule that has attracted attention due to its unique chemical structure, which combines several heterocyclic fragments such as pyrrolidinone, oxadiazole, and fluorophenyl groups. This structure suggests potential for a wide range of chemical reactions and properties, which may be explored for various applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves complex reactions starting from 5-oxopyrrolidine-3-carboxylic acids, through a one-pot condensation process with carbonyldiimidazole and benzamidoximes. This method leads to the formation of novel bicyclic systems, as confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of the compound has been elucidated through crystallographic studies, showing that the molecule is essentially planar, with certain rings adopting specific conformations that influence its chemical behavior and interactions. The molecular assembly is enhanced by π-π interactions, which are crucial for its stability (Sharma et al., 2013).

Chemical Reactions and Properties

This compound's chemical reactivity is marked by its participation in various reactions, including electrophilic fluorination and palladium-catalyzed processes. The presence of fluorophenyl and oxadiazole groups offers unique electronic characteristics that facilitate its involvement in diverse chemical transformations, potentially leading to the synthesis of biologically active compounds (Eskola et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which are structurally related to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, exhibit significant antimicrobial activity. These compounds, through their synthesis and biological evaluation, have demonstrated potent antibacterial and antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) with low levels of cytotoxicity. The study also developed a binary quantitative structure–activity relationship model to understand the physico-chemical properties influencing these activities (Desai et al., 2016).

Anticancer Activity

Compounds structurally similar to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have been identified as potential anticancer agents through apoptosis induction. For instance, certain oxadiazole derivatives have shown good activity against breast and colorectal cancer cell lines, with a novel apoptosis inducer identified from high-throughput screening assays. Such compounds have been found to cause cell cycle arrest followed by induction of apoptosis, offering a promising pathway for anticancer therapy. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Advanced Materials Development

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating 1,3,4-oxadiazole units similar to the compound , have been synthesized for high-performance material applications. These polymers exhibit excellent solubility, high thermal stability, and unique fluorescence properties, making them suitable for a variety of advanced material applications, including thin-film coatings and optoelectronic devices. The introduction of fluorinated segments contributes to the materials' high performance, including superior thermal properties and solubility in various organic solvents (Hamciuc et al., 2005).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOHKLKUSVJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)